3-Hydroxyphenazepam - 70030-11-4

3-Hydroxyphenazepam

Catalog Number: EVT-405050
CAS Number: 70030-11-4
Molecular Formula: C15H10BrClN2O2
Molecular Weight: 365.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Hydroxyphenazepam is a pharmacologically active metabolite of phenazepam, a 1,4-benzodiazepine derivative. [, , , ] It is classified as a benzodiazepine derivative and plays a crucial role in scientific research, particularly in studies investigating the pharmacokinetics and pharmacodynamics of benzodiazepines. [, , , ] Research on 3-Hydroxyphenazepam focuses on understanding its formation, distribution, metabolism, and effects on the central nervous system. This knowledge contributes to the broader understanding of benzodiazepine pharmacology and aids in developing safer and more effective therapeutics.

Molecular Structure Analysis

While the provided papers do not delve into a detailed analysis of the molecular structure of 3-Hydroxyphenazepam, its structure can be inferred as a derivative of phenazepam with a hydroxyl group at the 3-position of the benzodiazepine ring. [, ] Further investigation into its molecular structure, including computational modeling and spectroscopic analysis, could provide valuable insights into its binding affinity, reactivity, and other physicochemical properties.

Mechanism of Action

Similar to other benzodiazepines, 3-Hydroxyphenazepam exerts its effects by acting as a GABA-A receptor agonist. [, , ] It binds to specific sites on the GABA-A receptor, potentiating the inhibitory effects of the neurotransmitter GABA (gamma-aminobutyric acid). [, , ] This potentiation leads to increased chloride ion influx into neurons, hyperpolarization, and ultimately, a decrease in neuronal excitability. This mechanism contributes to the hypnotic, anxiolytic, and muscle relaxant effects observed with benzodiazepines.

Physical and Chemical Properties Analysis

The provided papers offer limited information regarding the specific physical and chemical properties of 3-Hydroxyphenazepam. Some studies highlight its lipophilicity, enabling it to cross the blood-brain barrier effectively. [] This property contributes to its presence in the brain following phenazepam administration. [, , ] Research focusing on determining its solubility, melting point, boiling point, and other physicochemical characteristics would be beneficial.

Applications

7.1. Pharmacokinetic Studies: 3-Hydroxyphenazepam serves as a crucial compound in studies investigating the pharmacokinetics of phenazepam. [, , ] Researchers analyze its concentration in blood, urine, and other biological matrices to understand the absorption, distribution, metabolism, and excretion of phenazepam. [, , , , ] These studies are essential for determining appropriate dosages and understanding the duration of action of phenazepam.

7.2. Drug Metabolism Research: The formation of 3-Hydroxyphenazepam from phenazepam provides valuable insights into the metabolic pathways of benzodiazepines. [, ] By studying the enzymes involved in this biotransformation, researchers can gain a deeper understanding of drug metabolism and individual variations in drug responses.

7.3. Development of Analytical Techniques: The presence of 3-Hydroxyphenazepam in biological samples necessitates the development of accurate and sensitive analytical methods for its detection and quantification. [, , , , ] Various techniques, including gas chromatography, liquid chromatography, and mass spectrometry, have been employed to measure 3-Hydroxyphenazepam levels in biological fluids and tissues. [, , , , , ]

7.4. Blood-Brain Barrier Permeability Studies: The ability of 3-Hydroxyphenazepam to penetrate the blood-brain barrier makes it a valuable tool in studying this barrier's function and permeability. [, ] Understanding the factors that influence its passage across the barrier can aid in developing drugs that can effectively target the central nervous system.

Phenazepam

  • Relevance: Phenazepam is the prodrug of 3-Hydroxyphenazepam. After ingestion, Phenazepam is metabolized in the body to produce the active metabolite 3-Hydroxyphenazepam [, , , , , ]. This metabolic pathway is key to understanding the pharmacological effects of both compounds.

Levana (hemisuccinate 3-hydroxyphenazepam)

  • Relevance: Levana acts as a prodrug to 3-Hydroxyphenazepam. It crosses the blood-brain barrier more readily than 3-Hydroxyphenazepam itself. Once in the brain, it is hydrolyzed to release the active 3-Hydroxyphenazepam, leading to enhanced hypnotic effects [, , , ].

Cinazepam

  • Relevance: Like 3-Hydroxyphenazepam, Cinazepam is metabolized to produce 3-Hydroxyphenazepam as an active metabolite []. This metabolic pathway suggests potential overlapping pharmacological effects and requires further investigation.
  • Relevance: These esters act as prodrugs of 3-Hydroxyphenazepam []. Their pharmacological activity is likely related to their ability to release 3-Hydroxyphenazepam upon hydrolysis within the body.

N-Desmethylflunitrazepam (Fonazepam)

  • Relevance: Fonazepam, a metabolite of the prescription benzodiazepine flunitrazepam, highlights the complex metabolic pathways of benzodiazepines and the potential for overlap and misinterpretation of analytical findings when considering designer benzodiazepines like 3-Hydroxyphenazepam [].

4'-Chlorodiazepam (Ro5-4864)

  • Relevance: Similar to 3-Hydroxyphenazepam, 4'-Chlorodiazepam is classified as a designer benzodiazepine []. Their concurrent emergence highlights the evolving landscape of new psychoactive substances.

Adinazolam

  • Relevance: Adinazolam, like 3-Hydroxyphenazepam, falls under the umbrella of designer benzodiazepines, indicating a trend in the synthesis and abuse of novel benzodiazepine analogues [, ].

Bromazolam

  • Relevance: Identified as another designer benzodiazepine, Bromazolam's emergence alongside 3-Hydroxyphenazepam emphasizes the growing concern regarding the proliferation of these substances within the context of recreational drug use [].

Clonazolam

  • Relevance: Both Clonazolam and 3-Hydroxyphenazepam are considered designer benzodiazepines, reflecting a broader pattern of novel benzodiazepine development and misuse [].

Cloniprazepam

  • Relevance: The identification of Cloniprazepam alongside 3-Hydroxyphenazepam emphasizes the potential for misinterpreting analytical findings, as the presence of metabolites like clonazepam might be mistaken for the ingestion of prescribed benzodiazepines [, ].

Desalkylflurazepam

  • Relevance: The appearance of Desalkylflurazepam along with 3-Hydroxyphenazepam reflects a pattern of utilizing both novel designer benzodiazepines and metabolites of prescribed benzodiazepines as new psychoactive substances [].

Deschloroetizolam

  • Relevance: Classified as a designer benzodiazepine alongside 3-Hydroxyphenazepam, Deschloroetizolam illustrates the growing trend of utilizing modifications to existing benzodiazepine structures to create new psychoactive substances [].

Diclazepam

  • Relevance: Similar to 3-Hydroxyphenazepam, Diclazepam is a designer benzodiazepine []. Their concurrent presence in the market underscores the ongoing challenge of regulating new psychoactive substances.

Etizolam

  • Relevance: Like 3-Hydroxyphenazepam, Etizolam is a designer benzodiazepine, indicating a broader trend in the development and misuse of thienodiazepine analogues for their psychoactive effects [].

Flubromazepam

  • Relevance: Similar to 3-Hydroxyphenazepam, Flubromazepam is classified as a designer benzodiazepine []. The emergence of these compounds highlights the continuous evolution of novel psychoactive substances.

Flubromazolam

  • Relevance: Along with 3-Hydroxyphenazepam, Flubromazolam is identified as a designer benzodiazepine, underlining the concerning trend of developing and misusing highly potent benzodiazepine analogues [].

Flutazolam

  • Relevance: As a designer benzodiazepine, Flutazolam, together with 3-Hydroxyphenazepam, exemplifies the ongoing challenge of monitoring and regulating the emergence of novel psychoactive substances derived from benzodiazepine structures [].

Meclonazepam

  • Relevance: Similar to 3-Hydroxyphenazepam, Meclonazepam is categorized as a designer benzodiazepine []. Their simultaneous appearance underscores the dynamic landscape of new psychoactive substances and the need for continuous monitoring.

Nifoxipam

  • Relevance: Nifoxipam, classified as a designer benzodiazepine along with 3-Hydroxyphenazepam, reflects a broader trend of exploring and misusing various benzodiazepine analogues for their psychoactive properties [].

Nimetazepam

  • Relevance: Nimetazepam, alongside 3-Hydroxyphenazepam, falls under the category of designer benzodiazepines, emphasizing the ongoing emergence and potential misuse of novel benzodiazepine-related compounds [].

Nitrazolam

  • Relevance: Identified as a designer benzodiazepine, Nitrazolam, like 3-Hydroxyphenazepam, highlights the concerning trend of modifying existing benzodiazepine structures to create new psychoactive substances [, ].

Pyrazolam

  • Relevance: Similar to 3-Hydroxyphenazepam, Pyrazolam is classified as a designer benzodiazepine []. The simultaneous appearance of these substances in the illicit market highlights the continuous challenge of regulating new psychoactive substances.

Properties

CAS Number

70030-11-4

Product Name

3-Hydroxyphenazepam

IUPAC Name

7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one

Molecular Formula

C15H10BrClN2O2

Molecular Weight

365.61 g/mol

InChI

InChI=1S/C15H10BrClN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)

InChI Key

KRJKJUWAZOWXNV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)Cl

Synonyms

7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.